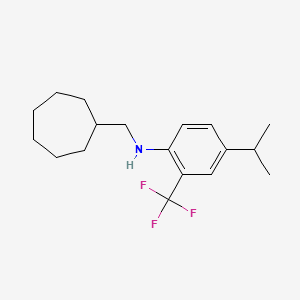
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a compound with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically begins with the adamantane derivative. One key step involves introducing the methoxy group through an etherification reaction, followed by coupling with the piperidine derivative under controlled conditions. Subsequent steps include purifications and crystallization to yield the final hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve a series of large-scale chemical reactions, starting from readily available precursors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. The final product is usually isolated through crystallization and purification techniques, ensuring it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reducing agents can potentially convert certain functional groups to their corresponding alcohols or hydrocarbons.
Substitution: Particularly at the piperidine ring, where nucleophilic substitution can take place.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents like chlorine or bromine, typically in polar solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but common products include oxidized derivatives (e.g., ketones), reduced compounds, and various substituted analogs of the original molecule.
科学的研究の応用
This compound has notable scientific research applications across multiple domains:
Chemistry: Its structural framework makes it a valuable template for studying complex molecular interactions.
Medicine: Its unique structure may offer insights into the development of pharmaceutical agents, particularly for targeting neurological pathways.
Industry: The compound could be utilized in the creation of advanced materials due to its stability and distinctive properties.
作用機序
Molecular Targets and Pathways: The mechanism by which 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets, potentially including membrane receptors or enzymes. This interaction can alter cellular pathways, leading to various physiological responses. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Amantadine: Primarily used as an antiviral and in Parkinson's disease.
Memantine: Utilized in the treatment of Alzheimer's disease.
Rimantadine: Another antiviral agent with a similar adamantane backbone.
This compound's unique structure allows it to explore new avenues in scientific research, making it a valuable asset in the field of synthetic chemistry.
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c28-25(17-27-8-6-21(7-9-27)10-20-4-2-1-3-5-20)18-29-19-26-14-22-11-23(15-26)13-24(12-22)16-26;/h1-5,21-25,28H,6-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUMDWCNBGLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)

![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)




